molecular formula C14H20N2O B2809403 6-Benzyl-octahydro-2H-pyrido[4,3-b]morpholine CAS No. 1512222-32-0

6-Benzyl-octahydro-2H-pyrido[4,3-b]morpholine

Cat. No. B2809403
CAS RN: 1512222-32-0
M. Wt: 232.327
InChI Key: NQOZBPSEWFZGRL-UHFFFAOYSA-N
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Description

6-Benzyl-octahydro-2H-pyrido[4,3-b]morpholine is a chemical compound with the molecular formula C14H20N2O . It has a molecular weight of 232.33 . The compound is typically stored at 4°C and is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H20N2O/c1-2-4-12(5-3-1)10-16-8-6-14-13(11-16)15-7-9-17-14/h1-5,13-15H,6-11H2 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is an oil at room temperature . It has a molecular weight of 232.33 . The compound is typically stored at 4°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Regiochemistry in Pyrano[3,4-c]pyridines Synthesis : A study detailed the synthesis and regiochemistry of pyrano[3,4-c]pyridines, highlighting methods that may be relevant to compounds similar to 6-Benzyl-octahydro-2H-pyrido[4,3-b]morpholine. The research showed how to optimize reaction conditions and improve yields, which could be pertinent in synthesizing related morpholine derivatives (Sirakanyan et al., 2021).

  • Novel Heterocyclic Compounds Synthesis : Another study reported the synthesis of a new polyheterocyclic compound involving a morpholino group, showcasing a one-pot process that could be adapted for creating complex structures similar to the target compound (Morales-Salazar et al., 2022).

Biological Activity and Applications

  • Analgesic Activity of Morpholino Derivatives : Research on 6-morpholino-4-aryl-3(2H)-pyridazinone derivatives revealed their potential as analgesic agents, demonstrating the biological relevance of morpholine and its derivatives in medicinal chemistry. This suggests that compounds like this compound could hold therapeutic value (Şüküroğlu et al., 2006).

Photoluminescence and Material Science

  • Photoluminescence of Morpholine Complexes : A study on the photoluminescence of copper(I) iodide complexes with morpholine showcases the potential use of morpholine derivatives in materials science, particularly in luminescent materials (Vogler & Kunkely, 1986).

Safety and Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

properties

IUPAC Name

6-benzyl-2,3,4,4a,5,7,8,8a-octahydropyrido[4,3-b][1,4]oxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-2-4-12(5-3-1)10-16-8-6-14-13(11-16)15-7-9-17-14/h1-5,13-15H,6-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOZBPSEWFZGRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2C1OCCN2)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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